molecular formula C18H21NO3S B2385706 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1448030-44-1

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2385706
CAS RN: 1448030-44-1
M. Wt: 331.43
InChI Key: ONCIIFJIEGRGFQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(o-tolyloxy)acetamide, also known as MTA, is a compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of compounds known as HDAC inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Chemoselective Acetylation and Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate for antimalarial drugs, emphasizing its significance in chemoselective monoacetylation processes. The study by Magadum & Yadav (2018) on the chemoselective acetylation of 2-aminophenol using immobilized lipase highlights the optimization of reaction parameters and the mechanism involved in the synthesis, indicating the compound's role in producing pharmacologically active molecules.

Biological Evaluation and Antioxidant Activity

Research into novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives Chkirate et al. (2019) demonstrates the compound's potential in contributing to the development of new materials with significant antioxidant activity. This suggests its broader application in medicinal chemistry and drug development.

Metabolism and Mechanistic Insights

Studies on the comparative metabolism of chloroacetamide herbicides Coleman et al. (2000) provide insights into the metabolic activation pathways of related compounds, indicating the importance of understanding the biological interactions and toxicological implications of such chemicals.

Synthesis and Characterization

The synthesis and characterization of N-substituted amides Zhong-cheng & Wan-yin (2002) highlight the methodologies for preparing and analyzing compounds with similar structures, which is crucial for the development of new drugs and materials with specific biological activities.

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-5-3-4-6-17(13)22-12-18(21)19-11-16(20)14-7-9-15(23-2)10-8-14/h3-10,16,20H,11-12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCIIFJIEGRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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